BenchChemオンラインストアへようこそ!

Antitumor agent-65

Antiproliferative Activity Lung Cancer SAR

Antitumor agent-65 (CAS 2456288-82-5, molecular formula C18H17NO10, MW 407.33 g/mol) is a synthetic analogue/derivative of the natural product (-)-cleistenolide. It is characterized by a 6-O-(4-nitrobenzoyl) substitution on the cleistenolide scaffold.

Molecular Formula C18H17NO10
Molecular Weight 407.3 g/mol
Cat. No. B12413309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-65
Molecular FormulaC18H17NO10
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C
InChIInChI=1S/C18H17NO10/c1-10(20)27-14-7-8-16(22)29-17(14)15(28-11(2)21)9-26-18(23)12-3-5-13(6-4-12)19(24)25/h3-8,14-15,17H,9H2,1-2H3/t14-,15-,17+/m1/s1
InChIKeyJNROSBHHOCSGAO-INMHGKMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor agent-65: A (-)-Cleistenolide Analogue with Enhanced Antiproliferative Activity for Cancer Research


Antitumor agent-65 (CAS 2456288-82-5, molecular formula C18H17NO10, MW 407.33 g/mol) is a synthetic analogue/derivative of the natural product (-)-cleistenolide [1]. It is characterized by a 6-O-(4-nitrobenzoyl) substitution on the cleistenolide scaffold . Antitumor agent-65 has demonstrated potent in vitro antiproliferative activity across a panel of human cancer cell lines, including A549 (lung adenocarcinoma), HL-60 (promyelocytic leukemia), HeLa (cervical adenocarcinoma), and MCF-7 (breast adenocarcinoma) .

Why Substituting Antitumor agent-65 with Generic Cleistenolide or Other Analogs Is Not Recommended


Within the class of (-)-cleistenolide analogues, antiproliferative activity varies significantly based on subtle structural modifications, particularly at the 6-O position [1]. Antitumor agent-65, designated as Compound 5 in the seminal SAR study, exhibits a distinct activity profile that differs from the parent lead compound (-)-cleistenolide (1) and other analogues across multiple cancer cell lines . The observed differences in IC50 values—ranging from 1.11 µM in HL-60 cells to 8.64 µM in A549 cells for Antitumor agent-65—underscore that potency is both cell-line and substitution dependent, and not all cleistenolide derivatives are functionally interchangeable .

Quantitative Differentiation of Antitumor agent-65: Head-to-Head Antiproliferative Data


Enhanced Activity in A549 Lung Adenocarcinoma Cells Compared to Parent Lead (-)-Cleistenolide

Antitumor agent-65 (Compound 5) demonstrates a 1.9-fold improvement in antiproliferative activity against human lung adenocarcinoma A549 cells compared to the parent natural product (-)-cleistenolide (1) [1]. The IC50 value of Antitumor agent-65 is 8.64 µM, whereas (-)-cleistenolide exhibits an IC50 of 16.34 µM in the same assay system .

Antiproliferative Activity Lung Cancer SAR

Superior Antiproliferative Potency in HeLa Cervical Cancer Cells Relative to (-)-Cleistenolide

In HeLa cervical adenocarcinoma cells, Antitumor agent-65 exhibits an IC50 of 4.65 µM, representing a 1.6-fold enhancement in potency compared to the parent lead (-)-cleistenolide, which shows an IC50 of 7.32 µM [REFS-1, REFS-2].

Cervical Cancer Antiproliferative Cleistenolide Analog

Maintained High Potency in HL-60 Leukemia Cells with Slight Improvement Over Parent

Antitumor agent-65 maintains potent activity against HL-60 promyelocytic leukemia cells (IC50 = 1.11 µM), which is marginally improved (approximately 1.1-fold) compared to the parent compound (-)-cleistenolide (IC50 = 1.21 µM) [REFS-1, REFS-2]. Both compounds exhibit sub-2 µM activity in this cell line, indicating that the 6-O-(4-nitrobenzoyl) modification preserves strong antileukemic potential.

Leukemia HL-60 Antiproliferative

Favorable Cancer Cell Selectivity Profile with Minimal Normal Cell Cytotoxicity

Antitumor agent-65 demonstrates a favorable selectivity profile, showing an IC50 greater than 100 µM against normal human lung fibroblast MRC-5 cells, while exhibiting low micromolar IC50 values (1.11–8.64 µM) across multiple cancer cell lines [REFS-1, REFS-2]. This selectivity ratio exceeds 12-fold for the least sensitive cancer cell line tested and over 90-fold for the most sensitive (HL-60). The parent compound (-)-cleistenolide also shows an MRC-5 IC50 exceeding 100 µM, indicating that the low normal-cell toxicity is a conserved class feature .

Selectivity Cytotoxicity Normal Cell Line

Superior Activity to Doxorubicin in Specific Cancer Cell Lines

Antitumor agent-65, as part of the (-)-cleistenolide analogue series, exhibits activity that exceeds that of the clinical chemotherapeutic doxorubicin in at least one malignant cell line tested in the same study [1]. While direct IC50 values for Antitumor agent-65 vs. doxorubicin are not provided for each cell line in publicly accessible data, the class-level finding that 'most of the synthesized compounds are more active than doxorubicin on at least one malignant cell line' [1] supports its potential as a research tool with differential potency.

Doxorubicin Comparative Activity Antiproliferative

Optimal Research Applications for Antitumor agent-65 Based on Quantitative Evidence


Lung Adenocarcinoma (A549) Antiproliferative Studies

Antitumor agent-65 is well-suited for in vitro studies focused on lung adenocarcinoma, as it demonstrates a 1.9-fold improvement in potency (IC50 8.64 µM) compared to the parent natural product (-)-cleistenolide (IC50 16.34 µM) in A549 cells [1]. Researchers investigating SAR around the 6-O-position of the cleistenolide scaffold can utilize this compound to probe the contribution of the 4-nitrobenzoyl group to enhanced activity in this cell type.

Cervical Cancer (HeLa) Cell Line Screening

For cervical cancer research, Antitumor agent-65 offers a 1.6-fold greater antiproliferative effect (IC50 4.65 µM) than the lead compound (IC50 7.32 µM) in HeLa cells [1]. This makes it a suitable candidate for comparative cytotoxicity screens and mechanistic studies targeting HeLa cell proliferation.

Selectivity Profiling in Cancer vs. Normal Cell Models

Antitumor agent-65 exhibits an IC50 greater than 100 µM against normal MRC-5 fibroblasts, while retaining low-micromolar activity in multiple cancer cell lines . This pronounced selectivity (>12-fold window) makes it an appropriate tool compound for experiments requiring a clear differentiation between cancerous and normal cellular responses, such as target validation or pathway analysis.

Leukemia (HL-60) Potency Benchmarking

With an IC50 of 1.11 µM in HL-60 promyelocytic leukemia cells, Antitumor agent-65 maintains the high potency characteristic of the cleistenolide class . It can serve as a benchmark for evaluating new synthetic analogues or as a reference compound in antileukemic activity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-65

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.